N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound features a unique structure characterized by the presence of both a pyridine ring and a thiadiazole ring, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound's molecular formula is , and it has a molecular weight of approximately 248.31 g/mol.
The synthesis of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of ethylamine with 5-(3-pyridinyl)-1,3,4-thiadiazole-2-yl chloride. The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
This compound is classified under heterocyclic compounds due to its incorporation of nitrogen and sulfur atoms in its structure. It is also categorized as an amide because of the presence of the acetamide functional group.
The synthesis of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can be achieved through several methods:
The reaction usually proceeds at room temperature for several hours until complete conversion to the desired product is achieved. Characterization of the product can be performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure .
The molecular structure of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 248.31 g/mol |
IUPAC Name | N-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI | InChI=1S/C11H12N4OS/c1-3-15(8(2)16)11... |
InChI Key | UMXOUIXYKZRWRT-UHFFFAOYSA-N |
Canonical SMILES | CCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C |
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions:
Common reagents used in these reactions include:
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is typically a solid at room temperature with potential solubility in organic solvents due to its polar functional groups.
The compound exhibits stability under standard laboratory conditions but may undergo reactions typical for amides and thiadiazoles when exposed to strong acids or bases.
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide has potential applications in various scientific fields:
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in drug design due to its mesoionic character and capacity to disrupt critical biological processes. This five-membered ring—containing one sulfur and two nitrogen atoms—acts as a bioisostere of pyrimidine, enabling it to interfere with DNA replication in pathogens and cancer cells by mimicking endogenous nucleic acid bases [1] [5]. Its low-lying C-S σ* orbitals create regions of low electron density (σ-holes), facilitating strong interactions with biological targets such as enzymes and receptors [5] [8]. Approved drugs leveraging this scaffold include:
Table 1: Clinically Approved 1,3,4-Thiadiazole-Based Drugs
Drug Name | Therapeutic Application | Molecular Target |
---|---|---|
Acetazolamide | Diuretic, Glaucoma | Carbonic anhydrase inhibitor |
Methazolamide | Antiglaucoma | Carbonic anhydrase inhibitor |
Filanesib (ARRY-520) | Anticancer (Phase II) | Kinesin spindle protein (KSP) inhibitor |
Litronesib | Anticancer | Kinesin Eg5 inhibitor |
This scaffold’s versatility is evidenced by its broad-spectrum pharmacological activities:
The mesoionic nature of 1,3,4-thiadiazoles enhances their capacity to cross biological membranes, improving oral bioavailability and tissue penetration—critical for central nervous system (CNS)-targeted agents [4] [5].
Pyridinyl-thiadiazole hybrids merge the hydrogen-bonding capabilities of pyridine with the metabolic stability of thiadiazole, creating synergistic pharmacophores. The pyridine ring contributes to:
Table 2: Bioactivity of Representative Pyridinyl-Thiadiazole Hybrids
Compound Structure | Key Activities | IC₅₀/EC₅₀ | Mechanistic Insights |
---|---|---|---|
5-(4-Chlorophenyl)-2-(piperazinyl)thiadiazole | Antiproliferative (MCF-7, HepG2) | 2.79–3.58 µM | S/G₂-M phase arrest; ↑ Bax/Bcl-2 ratio |
Cinnamamide-thiadiazole-pyridine | Tubulin polymerization inhibition (MCF-7) | 0.28 µg/mL | Binds colchicine site |
4-Trifluoromethylphenyl-thiadiazole | Antileukemic (HL-60) | Superior to doxorubicin | DNA intercalation |
These hybrids demonstrate multitarget engagement:
The integration of N-ethylacetamide motifs into pyridinyl-thiadiazole frameworks addresses three key drug design challenges:
Recent studies highlight their therapeutic potential:
Table 3: Metabolic and Pharmacokinetic Attributes of Thiadiazole Acetamides
Property | Impact | Evidence |
---|---|---|
Metabolic Stability | Resistance to CYP3A4 oxidation | Radiolabeled tracing (t₁/₂ > 4h) [6] |
Membrane Permeability | Caco-2 Papp > 15 × 10⁻⁶ cm/s | PAMPA assays [4] |
Target Selectivity | 10–100× selectivity over related kinases | Kinase profiling panels [5] |
The strategic fusion of N-ethylacetamide flexibility, pyridine’s coordinative capacity, and thiadiazole’s metabolic resilience positions this hybrid class as a versatile platform for oncology and infectious disease pipelines [6] [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8